Sodium quinazoline-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium quinazoline-5-carboxylate is a chemical compound that belongs to the quinazoline family, which is known for its diverse biological activities. Quinazolines are heterocyclic compounds containing a fused benzene and pyrimidine ring.
Mechanism of Action
Target of Action
Quinazoline derivatives have been linked with various biological activities . The primary targets of these compounds are diverse, as they have been associated with anti-cancer, anti-microbial, anti-convulsant, and antihyperlipidaemia activities
Mode of Action
Quinazoline derivatives are known to interact with their targets, leading to changes that result in their various biological activities
Biochemical Pathways
Quinazoline derivatives have been associated with various biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Given the diverse biological activities associated with quinazoline derivatives , it can be inferred that the compound may have multifaceted effects at the molecular and cellular levels.
Biochemical Analysis
Biochemical Properties
Quinazolines, the core structure of Sodium quinazoline-5-carboxylate, are known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Quinazoline derivatives have been reported to exhibit significant and selective growth inhibition of several solid tumor cell lines
Molecular Mechanism
Quinazoline derivatives are known to act on multiple targets, leading to their diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium quinazoline-5-carboxylate typically involves the cyclization of anthranilic acid derivatives with formamide or its equivalents. One common method includes the reaction of anthranilic acid with formamide under reflux conditions, followed by neutralization with sodium hydroxide to yield the sodium salt . Another approach involves the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields .
Industrial Production Methods: Industrial production of this compound often employs metal-catalyzed reactions to enhance efficiency and scalability. Transition metal catalysts, such as palladium or copper, are used to facilitate the cyclization process. These methods are advantageous due to their high reaction rates, short reaction times, and the ability to handle large-scale production .
Chemical Reactions Analysis
Types of Reactions: Sodium quinazoline-5-carboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinazoline-5-carboxylic acid.
Reduction: Reduction reactions can yield quinazoline derivatives with different substituents.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the quinazoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various quinazoline derivatives, which can be further functionalized for specific applications in medicinal chemistry .
Scientific Research Applications
Sodium quinazoline-5-carboxylate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Quinazoline: The parent compound, which serves as the core structure for many derivatives.
Quinazolinone: A related compound with a carbonyl group at the 4-position, known for its diverse biological activities.
Quinoxaline: Another nitrogen-containing heterocycle with similar applications in medicinal chemistry.
Uniqueness: Sodium quinazoline-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its sodium salt form enhances its solubility and stability, making it more suitable for various applications compared to its neutral counterparts .
Properties
IUPAC Name |
sodium;quinazoline-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2.Na/c12-9(13)6-2-1-3-8-7(6)4-10-5-11-8;/h1-5H,(H,12,13);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTLRGZQMNHIIMW-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=NC=NC2=C1)C(=O)[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N2NaO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.